

Application Notes and Protocols: Envudeucitinib in Animal Models of Psoriatic Arthritis

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Compound of Interest

Compound Name: Envudeucitinib

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Introduction

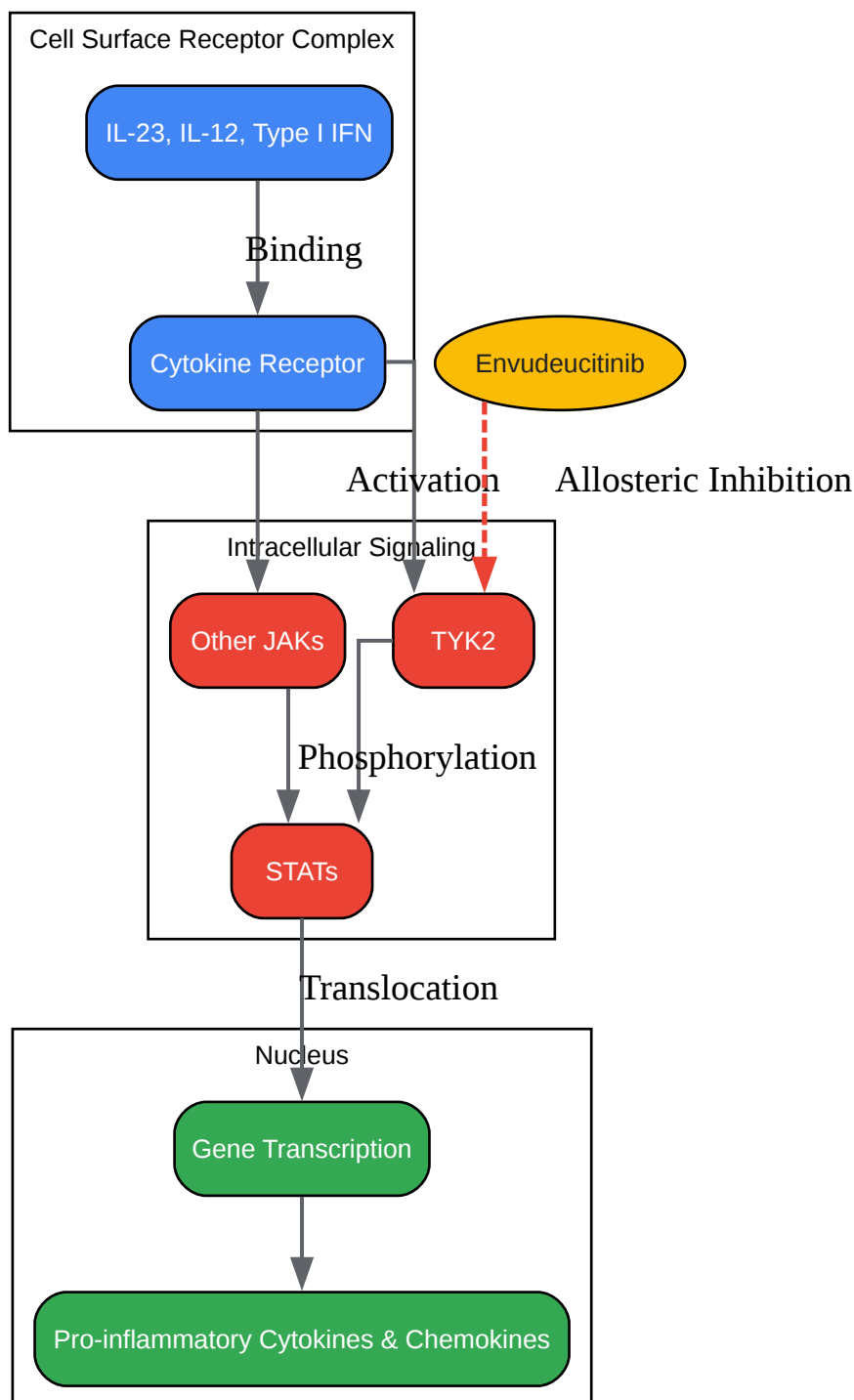
Psoriatic arthritis (PsA) is a chronic, inflammatory arthropathy associated with psoriasis, affecting joints, entheses, and skin.[1][2][3] The pathogenesis of PsA involves complex immune pathways, with key roles for cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFN).[1][2] Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a crucial intracellular signaling molecule for these cytokines.[1][2][3]

Envudeucitinib (formerly ESK-001) is a next-generation, oral, highly selective allosteric inhibitor of TYK2.[4] By binding to the regulatory pseudokinase domain (JH2) of TYK2, **Envudeucitinib** locks the enzyme in an inactive state, thereby blocking downstream signaling without inhibiting other JAK family members.[5] This selectivity offers the potential for targeted immunomodulation with an improved safety profile compared to pan-JAK inhibitors. While clinical development of **Envudeucitinib** has focused on psoriasis and systemic lupus erythematosus, its mechanism of action strongly supports its investigation in psoriatic arthritis. [3][6][7]

These application notes provide a framework for evaluating the preclinical efficacy of **Envudeucitinib** in established animal models of psoriatic arthritis. The protocols and methodologies are based on standard practices for similar therapeutic agents and common PsA models.

Signaling Pathway of TYK2 in Psoriatic Arthritis

Envudeucitinib targets the TYK2 signaling pathway, which is central to the inflammatory cascade in psoriatic arthritis. The diagram below illustrates the mechanism of action.



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Caption: **Envudeucitinib** allosterically inhibits TYK2, blocking cytokine signaling.

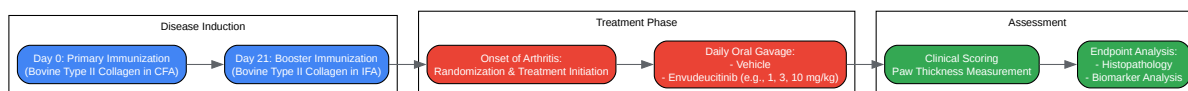
Experimental Protocols for Psoriatic Arthritis Animal Models

The following are detailed methodologies for key experiments to evaluate the efficacy of **Envudeucitinib** in animal models of psoriatic arthritis.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used model for inflammatory arthritis that shares some pathological features with psoriatic arthritis.

Experimental Workflow:



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Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Protocol:

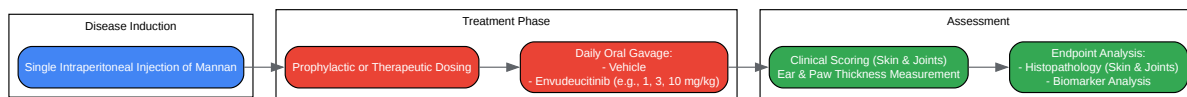
- Animals: DBA/1 mice, 8-10 weeks old.
- Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 μ L of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 μ L of the emulsion intradermally at the base of the tail.

- Treatment Initiation: Begin treatment upon the first signs of arthritis (clinical score > 0). Randomize mice into treatment groups:
 - Vehicle control (e.g., 0.5% methylcellulose)
 - **Envudeucitinib** (e.g., 1, 3, 10 mg/kg, once or twice daily)
 - Positive control (e.g., methotrexate)
- Administration: Administer treatments orally via gavage daily for a specified period (e.g., 14-21 days).
- Efficacy Evaluation:
 - Clinical Score: Score arthritis severity daily or every other day based on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with ankylosis).
 - Paw Thickness: Measure paw thickness using a digital caliper every other day.
- Endpoint Analysis:
 - Histopathology: At the end of the study, collect joints for histological analysis. Stain with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
 - Biomarker Analysis: Collect blood for cytokine analysis (e.g., IL-17A, IL-23) via ELISA or multiplex assay.

Mannan-Induced Psoriatic Arthritis Model

This model induces both skin and joint inflammation, closely mimicking human psoriatic arthritis.^[1]

Experimental Workflow:



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Caption: Workflow for the Mannan-Induced Psoriatic Arthritis model.

Detailed Protocol:

- Animals: DBA/1 mice, 8-10 weeks old.
- Induction: Administer a single intraperitoneal injection of mannan from *Saccharomyces cerevisiae*.
- Treatment:
 - Prophylactic: Start daily oral gavage of **Envudeucitinib** or vehicle one day before mannan injection.
 - Therapeutic: Begin treatment upon the appearance of clinical signs of arthritis and/or skin lesions.
- Efficacy Evaluation:
 - Dermatological Endpoints:
 - Erythema and Scaling: Score daily on a 0-4 scale.
 - Ear Thickness: Measure daily with a caliper.
 - Osteoarticular Endpoints:
 - Arthritis Score: Score hindlimbs daily on a 0-4 scale.
 - Hindlimb Thickness: Measure daily with a caliper.

- Endpoint Analysis:
 - Histopathology: Collect ear skin and hindlimb joints for H&E staining to assess epidermal hyperplasia, inflammatory infiltrate, and joint damage.
 - Biomarker Analysis: Analyze serum and tissue homogenates for key cytokines.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Efficacy of **Envudeucitinib** in a CIA Model

Treatment Group	Mean Arthritis Score (Day 14)	Paw Thickness (mm, Day 14)
Vehicle	10.2 ± 1.5	3.5 ± 0.3
Envudeucitinib (1 mg/kg)	7.8 ± 1.2	3.1 ± 0.2
Envudeucitinib (3 mg/kg)	4.5 ± 0.9	2.6 ± 0.2
Envudeucitinib (10 mg/kg)	2.1 ± 0.5	2.2 ± 0.1
Methotrexate (1 mg/kg)	3.8 ± 0.8	2.5 ± 0.2

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle.

Table 2: Hypothetical Efficacy of **Envudeucitinib** in a Mannan-Induced PsA Model

Treatment Group	Mean Arthritis Score (Day 8)	Mean Skin Score (Day 8)	Ear Thickness (mm, Day 8)
Vehicle	3.5 ± 0.4	3.2 ± 0.3	0.45 ± 0.05
Envudeucitinib (3 mg/kg)	1.8 ± 0.3	1.5 ± 0.2	0.30 ± 0.03**
Envudeucitinib (10 mg/kg)	0.9 ± 0.2	0.8 ± 0.1	0.22 ± 0.02
Betamethasone (1 mg/kg)	1.2 ± 0.3	1.0 ± 0.2	0.25 ± 0.03

*Data are presented as mean ± SEM.

**p<0.01, **p<0.001 vs. Vehicle.

Conclusion

Envudeucitinib, as a selective TYK2 inhibitor, represents a promising therapeutic approach for psoriatic arthritis. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of **Envudeucitinib** in relevant animal models. These studies are essential for establishing proof-of-concept, determining optimal dosing, and elucidating the in vivo mechanism of action before advancing to clinical trials for this indication. The use of models that recapitulate both the joint and skin manifestations of psoriatic arthritis will be critical in fully characterizing the therapeutic potential of **Envudeucitinib**.

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